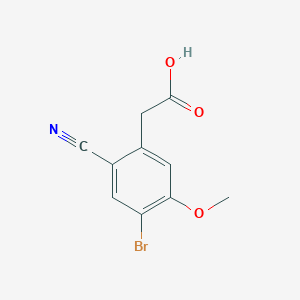
6-Amino-3-bromo-2-fluorophenol
Übersicht
Beschreibung
6-Amino-3-bromo-2-fluorophenol is an organic compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 . The compound is a solid powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H5BrFNO/c7-3-1-2-4 (9)6 (10)5 (3)8/h1-2,10H,9H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is slightly soluble (1.7 g/L at 25 ºC), with a density of 1.863±0.06 g/cm^3 (20 ºC 760 Torr) . It has a boiling point of 252.4±40.0 ºC (760 Torr) .Wissenschaftliche Forschungsanwendungen
Fluorogenic Probes for Enzyme Sensing
The development of latent fluorophores using self-immolative linkers has been a significant area of application. 6-Amino-3-bromo-2-fluorophenol serves as a building block in the design of enzyme-sensitive fluorogenic probes. These probes, upon activation by specific enzymes, release a fluorescent signal allowing for the sensitive detection of enzyme activity. This approach has been particularly useful in designing probes for protease sensing, including caspase-3, a key mediator of apoptosis in mammalian cells (Richard et al., 2008).
Fluorescent Amino Acids for Biological Studies
Another critical application is the synthesis of fluorescent amino acids. This compound can be utilized to create fluorescent amino acids, which are then incorporated into peptides and proteins. These modified biomolecules enable the study of protein-protein interactions, dynamics, and localization within cells without perturbing their native functions. The integration of fluorescent amino acids into biological systems offers a non-invasive method to track and study molecular events in real-time (Cheng et al., 2020).
Synthesis of Complex Molecules
This compound is also pivotal in synthesizing complex organic molecules, such as fluorine-containing polybenzoxazoles. These polymers exhibit remarkable thermal stability and are potential materials for advanced applications due to their inherent properties conferred by the fluorine atoms. The synthesis pathway often involves the preparation of intermediate compounds which are then polymerized to form the final polybenzoxazole products, demonstrating the compound's versatility in material science (Zhang Jun-qing, 2013).
Enhancing Fluorescence in pH-Probes
In analytical chemistry, enhancing the photoinduced electron transfer efficiency of fluorescent pH-probes with halogenated phenols has been explored. This compound, through its structural attributes, can contribute to the development of highly sensitive and selective fluorescent pH-probes. These probes are crucial for monitoring pH changes in various environments, offering insights into biochemical processes and environmental analyses (Aigner et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-3-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDCIPSZHDIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















